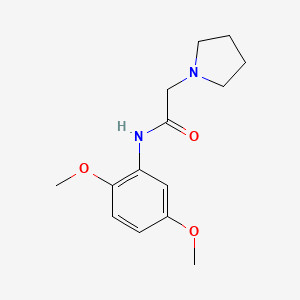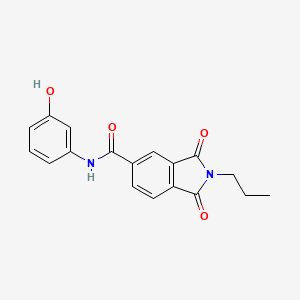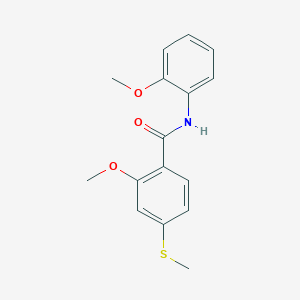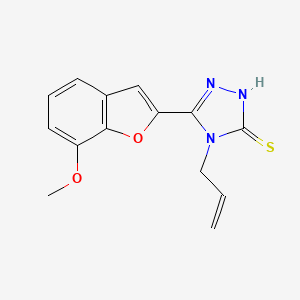
N-(2,5-dimethoxyphenyl)-2-(1-pyrrolidinyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-dimethoxyphenyl)-2-(1-pyrrolidinyl)acetamide, commonly known as DMAA, is a synthetic compound that has been used in various scientific research applications. DMAA has been of interest to researchers due to its unique biochemical and physiological effects, as well as its potential for use in the development of new drugs.
作用机制
DMAA acts as a sympathomimetic agent, which activates the sympathetic nervous system and increases the release of norepinephrine and dopamine. This results in increased energy levels, improved focus, and enhanced athletic performance. DMAA also acts as a vasoconstrictor, which can increase blood pressure and heart rate.
Biochemical and Physiological Effects
DMAA has been shown to have various biochemical and physiological effects, including increased energy levels, improved focus, and enhanced athletic performance. It has also been shown to increase blood pressure and heart rate, which can be beneficial for athletes but may be harmful for individuals with preexisting cardiovascular conditions. DMAA has also been shown to have neuroprotective effects, which may be beneficial for the treatment of neurological disorders.
实验室实验的优点和局限性
DMAA has several advantages for lab experiments, including its ability to increase energy levels and improve focus, which can be beneficial for researchers conducting experiments that require long periods of concentration. However, DMAA also has several limitations, including its potential to increase blood pressure and heart rate, which may affect the results of certain experiments. Additionally, the use of DMAA in lab experiments may be limited due to ethical concerns and regulations regarding the use of stimulants in research.
未来方向
There are several future directions for research on DMAA, including its potential use in the treatment of neurological disorders, its effects on athletic performance, and its potential for use in the development of new drugs. Further research is needed to fully understand the biochemical and physiological effects of DMAA, as well as its potential benefits and limitations for various research applications.
Conclusion
In conclusion, DMAA is a synthetic compound that has been used in various scientific research applications. Its unique biochemical and physiological effects make it of interest to researchers, and it has potential for use in the development of new drugs. However, its use in lab experiments may be limited due to ethical concerns and regulations regarding the use of stimulants in research. Further research is needed to fully understand the potential benefits and limitations of DMAA for various research applications.
合成方法
DMAA can be synthesized using a variety of methods, including the reaction of 2,5-dimethoxybenzaldehyde with pyrrolidine and acetic anhydride. Other methods include the reaction of 2,5-dimethoxybenzaldehyde with pyrrolidine and acetic acid, or the reaction of 2,5-dimethoxybenzaldehyde with pyrrolidine and acetyl chloride. The purity of the synthesized DMAA can be determined using various analytical techniques such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).
科学研究应用
DMAA has been used in various scientific research applications, including its use as a stimulant and its potential for use in the development of new drugs. DMAA has been shown to increase energy levels, improve focus, and enhance athletic performance. It has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-pyrrolidin-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-18-11-5-6-13(19-2)12(9-11)15-14(17)10-16-7-3-4-8-16/h5-6,9H,3-4,7-8,10H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJOPGLGLMAAQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethoxyphenyl)-2-(pyrrolidin-1-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-methoxyphenyl)-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]ethanimidamide](/img/structure/B5856483.png)

![N-{[1-(cyclohexylcarbonyl)-4-piperidinyl]methyl}cyclohexanecarboxamide](/img/structure/B5856490.png)

![4-chloro-N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5856495.png)

![1-[(3,4-dimethylphenyl)sulfonyl]-4-(3-pyridinylcarbonyl)piperazine](/img/structure/B5856511.png)
![1-allyl-5-[(1-methyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5856515.png)
![(3-chlorobenzyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B5856521.png)



![N'-[1-(5-chloro-2-thienyl)ethylidene]-5-ethyl-3-thiophenecarbohydrazide](/img/structure/B5856566.png)
